molecular formula C14H13F3N4O B2679162 1-{1-[4-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole CAS No. 1798489-12-9

1-{1-[4-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole

Cat. No.: B2679162
CAS No.: 1798489-12-9
M. Wt: 310.28
InChI Key: GBQWUGUXRHZVNH-UHFFFAOYSA-N
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Description

1-{1-[4-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a trifluoromethyl group attached to a benzoyl moiety, which is further linked to a pyrrolidine ring and a triazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-{1-[4-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole can be achieved through several synthetic routes. One common method involves the use of click chemistry, specifically the azide-alkyne cycloaddition reaction. This reaction is typically carried out under mild conditions using copper(I) as a catalyst. The reaction involves the coupling of an azide derivative of pyrrolidine with an alkyne derivative of benzoyl trifluoromethyl .

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-{1-[4-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group in the compound can undergo nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-{1-[4-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{1-[4-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites. This binding is facilitated by the triazole ring, which forms stable interactions with the enzyme’s amino acid residues .

The compound also affects cellular pathways by modulating the activity of signaling proteins. For example, it can inhibit the phosphorylation of key proteins involved in cell proliferation and survival, leading to the suppression of tumor growth .

Comparison with Similar Compounds

1-{1-[4-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole can be compared with other similar compounds, such as:

    1,2,4-Triazoles: These compounds have a similar triazole ring but differ in the position of the nitrogen atoms.

    Imidazoles: Imidazoles contain a five-membered ring with two nitrogen atoms.

    Benzimidazoles: These compounds have a fused benzene and imidazole ring.

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development .

Properties

IUPAC Name

[3-(triazol-1-yl)pyrrolidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O/c15-14(16,17)11-3-1-10(2-4-11)13(22)20-7-5-12(9-20)21-8-6-18-19-21/h1-4,6,8,12H,5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQWUGUXRHZVNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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